molecular formula C19H17FN2OS B2904917 4-fluoro-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide CAS No. 896609-45-3

4-fluoro-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide

Cat. No.: B2904917
CAS No.: 896609-45-3
M. Wt: 340.42
InChI Key: RMGMPZCQAYTPLN-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the conditions of the reaction, the mechanism, and the products formed .


Physical and Chemical Properties Analysis

This includes determining properties such as the compound’s melting point, boiling point, solubility, and stability. Spectroscopic properties, such as UV/Vis absorption and fluorescence, may also be analyzed .

Scientific Research Applications

  • Orexin Receptor Antagonist for Insomnia Treatment : Renzulli et al. (2011) investigated the metabolism of a novel orexin 1 and 2 receptor antagonist, [14C]SB-649868, which contains a similar chemical structure. It was studied for its potential in treating insomnia, focusing on its metabolic pathway in humans. The study revealed extensive metabolism of the drug, with primary excretion via feces, and identified several metabolites (Renzulli, Nash, Wright, Thomas, Zamuner, Pellegatti, Bettica, & Boyle, 2011).

  • Anticancer Activity : Ravinaik et al. (2021) synthesized a series of substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, starting from 2-(4-methylphenyl)acetic acid. These compounds exhibited significant anticancer activity against various cancer cell lines, demonstrating the potential of structurally related compounds in oncology research (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).

  • Serotonin 1A Receptor Imaging in Alzheimer's Disease : Kepe et al. (2006) used a selective serotonin 1A (5-HT(1A)) molecular imaging probe, chemically similar to 4-fluoro-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide, for PET quantification of 5-HT(1A) receptor densities in Alzheimer's disease patients. This research highlights the potential of such compounds in neuroimaging and understanding neurodegenerative diseases (Kepe, Barrio, Huang, Ercoli, Siddarth, Shoghi-Jadid, Cole, Satyamurthy, Cummings, Small, & Phelps, 2006).

  • Synthesis and Fluorine-18 Labeling of 5-HT1A Antagonists : Lang et al. (1999) worked on synthesizing fluorinated derivatives of WAY 100635 for PET imaging, focusing on serotonin 1A receptors. This study underscores the utility of fluorine-containing compounds in developing diagnostic tools for neurological conditions (Lang, Jagoda, Schmall, Vuong, Adams, Nelson, Carson, & Eckelman, 1999).

  • Antimicrobial Analogs Synthesis : Desai et al. (2013) synthesized novel fluorobenzamides containing thiazole and thiazolidine, showing significant antimicrobial activity. This research highlights the relevance of such compounds in developing new antimicrobial agents (Desai, Rajpara, & Joshi, 2013).

Safety and Hazards

Material safety data sheets (MSDS) provide information on the potential hazards of a compound, including its toxicity, flammability, and environmental impact .

Future Directions

This could involve potential applications of the compound, such as its use in the synthesis of other compounds, its potential as a pharmaceutical, or its role in research .

Properties

IUPAC Name

4-fluoro-N-[2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2OS/c1-13-2-4-15(5-3-13)19-22-17(12-24-19)10-11-21-18(23)14-6-8-16(20)9-7-14/h2-9,12H,10-11H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMGMPZCQAYTPLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=CS2)CCNC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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